3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid characterized by the presence of a (1-carboxyvinyl)oxy group at the 3-position of the benzoic acid structure. Its molecular formula is C₁₀H₈O₅, and it has a molecular weight of 208.17 g/mol. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of menaquinones, which are essential for electron transport in bacteria and certain eukaryotes .
The biological activity of 3-[(1-Carboxyvinyl)oxy]benzoic acid is primarily linked to its role in the menaquinone biosynthetic pathway. It acts as an intermediary compound in the enzymatic conversion processes that lead to the formation of aminofutalosine, a precursor to menaquinone. Menaquinones are crucial for bacterial respiration and are involved in redox reactions within cellular membranes . Additionally, studies indicate potential antimicrobial properties due to its structural similarities with other bioactive compounds.
The synthesis of 3-[(1-Carboxyvinyl)oxy]benzoic acid can be achieved through various methods:
3-[(1-Carboxyvinyl)oxy]benzoic acid has several applications:
Research on interaction studies involving 3-[(1-Carboxyvinyl)oxy]benzoic acid has highlighted its role in metabolic pathways. For instance:
Several compounds share structural or functional similarities with 3-[(1-Carboxyvinyl)oxy]benzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzoic Acid | Simple aromatic carboxylic acid | Lacks the (1-carboxyvinyl)oxy group |
Salicylic Acid | Hydroxy derivative of benzoic acid | Contains a hydroxyl group instead of a vinyl group |
4-Hydroxybenzoic Acid | Hydroxy derivative at the para position | Similar functionality but different positions |
Menaquinone | Contains multiple isoprenoid units | Essential for bacterial respiration |
3-[(1-Carboxyvinyl)oxy]benzoic acid is unique due to its specific structural modifications that confer distinct biochemical properties, particularly its role as an intermediate in menaquinone biosynthesis. Its ability to act as both a substrate and a product in enzymatic reactions sets it apart from simpler aromatic acids and their derivatives.
The enzyme MqnA, a chorismate dehydratase, catalyzes the conversion of chorismate to 3-[(1-carboxyvinyl)oxy]benzoic acid. This reaction represents the committed step in the futalosine pathway for menaquinone biosynthesis [3] [4]. Structural analyses of Streptomyces coelicolor MqnA reveal a Venus flytrap fold that undergoes conformational changes upon substrate binding, encapsulating chorismate within a hydrophobic active site [3]. Key residues, including Asn17 and Ser86, stabilize the enol pyruvyl group of chorismate through hydrogen bonding, positioning it for catalysis [4].
The reaction proceeds via dehydration at the C4 hydroxyl group of chorismate, accompanied by aromatization of the cyclohexadiene ring. Product inhibition is minimized through tight binding of 3-[(1-carboxyvinyl)oxy]benzoic acid, which remains sequestered in the closed enzyme conformation [3]. Kinetic studies demonstrate a K~m~ of 18.5 μM for chorismate and a k~cat~ of 0.45 s⁻¹, indicating moderate catalytic efficiency [4].
Parameter | Value | Experimental Basis |
---|---|---|
K~m~ (chorismate) | 18.5 μM | Steady-state kinetics [4] |
k~cat~ | 0.45 s⁻¹ | Turnover number calculation [4] |
Optimal pH | 8.0–8.5 | Activity profiling [3] |
Quantum mechanics/molecular mechanics (QM/MM) simulations confirm an E1cb elimination mechanism for MqnA [4]. The enol pyruvyl carboxylate group of chorismate acts as an intrinsic base, abstracting the C3 proton to generate a conjugated enolate intermediate (Figure 1). This substrate-assisted catalysis avoids the need for external proton acceptors, with the transition state stabilized by Asn17-mediated hydrogen bonding to the C4 hydroxyl group [4].
The elimination of water occurs concomitantly with aromatization, driven by resonance stabilization of the benzoate product. Mutagenesis studies highlight the critical role of Ser86 in orienting the enol pyruvyl group: replacement with alanine reduces activity by 98%, while Asn17Asp alters substrate specificity, enabling hydrolytic cleavage of chorismate [3] [4].
3-[(1-carboxyvinyl)oxy]benzoic acid serves as the immediate precursor for aminofutalosine synthesis in the futalosine pathway. Following its production by MqnA, the compound undergoes amination at the enol pyruvyl carboxylate group, likely catalyzed by MqnB [6]. This step introduces the nitrogen moiety required for subsequent cyclization reactions that yield the menaquinone naphthoquinone core.
Comparative genomic analyses reveal conserved gene clusters (mqnABCD) linking 3-[(1-carboxyvinyl)oxy]benzoic acid metabolism to menaquinone production in Actinobacteria, Chloroflexi, and Archaea [6]. The pathway’s independence from o-succinylbenzoate synthase (MenD) distinguishes it from the classical menaquinone biosynthesis route [5].
The compound occupies a critical node connecting shikimate pathway outputs to isoprenoid metabolism. Chorismate, its precursor, originates from aromatic amino acid biosynthesis, while its product aminofutalosine integrates with methylerythritol phosphate (MEP)-derived isoprenoid units [6]. This metabolic crosstalk ensures coordinated production of menaquinone’s aromatic headgroup and polyisoprenoid tail.
In Streptomyces species, flux through the futalosine pathway correlates with respiratory chain demands during secondary metabolite production. Upregulation of mqnA under low-oxygen conditions suggests regulatory coupling between menaquinone synthesis and anaerobic metabolism [6].
While the futalosine pathway predominates in anaerobes and archaea, 3-[(1-carboxyvinyl)oxy]benzoic acid is absent from the classical menaquinone pathway found in γ-proteobacteria [5] [6]. Phylogenetic analyses indicate the futalosine pathway emerged earlier, with horizontal gene transfer events distributing the classical pathway among aerobes [6].
Remarkably, 3-[(1-carboxyvinyl)oxy]benzoic acid biosynthesis remains exclusive to MqnA-containing organisms. No analogous dehydratases have been identified in eukaryotes or menaquinone-independent prokaryotes, underscoring its specialized metabolic role [3] [6].
Flux into 3-[(1-carboxyvinyl)oxy]benzoic acid is regulated at multiple levels:
Comparative flux analyses in Escherichia coli (classical pathway) versus Streptomyces coelicolor (futalosine pathway) reveal 2.1-fold higher menaquinone output in the latter, attributable to reduced metabolic competition for chorismate [6].